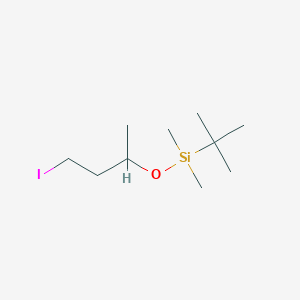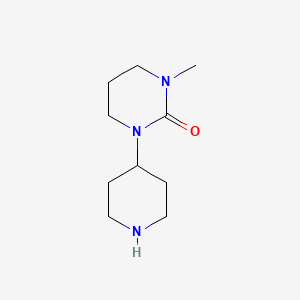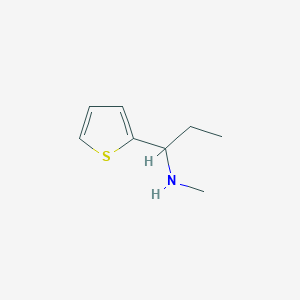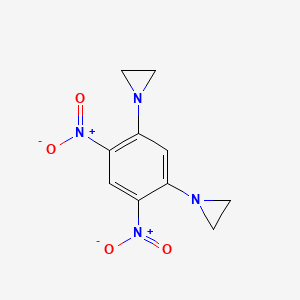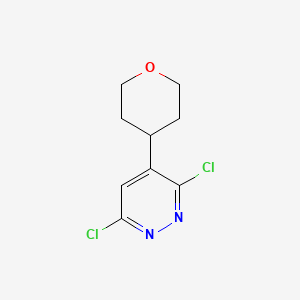
3,6-Dichloro-4-(tetrahydro-2H-pyran-4-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dichloro-4-(tetrahydro-2H-pyran-4-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with two chlorine atoms and a tetrahydro-2H-pyran-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloro-4-(tetrahydro-2H-pyran-4-yl)pyridazine typically involves the reaction of 3,6-dichloropyridazine with tetrahydro-2H-pyran-4-yl derivatives. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dichloro-4-(tetrahydro-2H-pyran-4-yl)pyridazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyridazine ring can be subjected to oxidation or reduction reactions, altering its electronic properties.
Hydrolysis: The tetrahydro-2H-pyran-4-yl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), and solvents such as DMF or THF.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazines, while oxidation and reduction can lead to different oxidation states of the pyridazine ring.
Scientific Research Applications
3,6-Dichloro-4-(tetrahydro-2H-pyran-4-yl)pyridazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-4-(tetrahydro-2H-pyran-4-yl)pyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
3,6-Dichloropyridazine: Lacks the tetrahydro-2H-pyran-4-yl group, making it less versatile in certain synthetic applications.
Tetrahydropyran Derivatives: Compounds like 3,4-dihydro-2H-pyran and its derivatives share the tetrahydropyran ring but differ in their substitution patterns and reactivity.
Uniqueness: 3,6-Dichloro-4-(tetrahydro-2H-pyran-4-yl)pyridazine is unique due to the combination of the pyridazine ring with the tetrahydro-2H-pyran-4-yl group, providing a distinct set of chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C9H10Cl2N2O |
|---|---|
Molecular Weight |
233.09 g/mol |
IUPAC Name |
3,6-dichloro-4-(oxan-4-yl)pyridazine |
InChI |
InChI=1S/C9H10Cl2N2O/c10-8-5-7(9(11)13-12-8)6-1-3-14-4-2-6/h5-6H,1-4H2 |
InChI Key |
YOXLFBLGTGXPTL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=CC(=NN=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


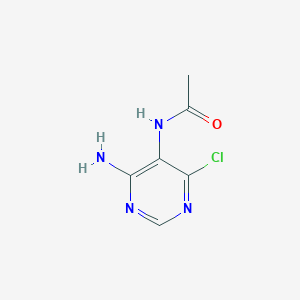

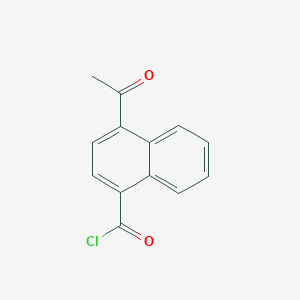
![Methyl 3-[(4-methylphenyl)sulfonylcarbamoylsulfanyl]propanoate](/img/structure/B13986078.png)
